4-Bromo-2,3-dichloroaniline CAS number
4-Bromo-2,3-dichloroaniline CAS number
An In-depth Technical Guide to 4-Bromo-2,3-dichloroaniline
CAS Number: 56978-48-4
This technical guide provides comprehensive information on 4-Bromo-2,3-dichloroaniline, including its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
4-Bromo-2,3-dichloroaniline is a halogenated aniline derivative. Its structure, featuring bromine and chlorine atoms on the aniline ring, makes it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 56978-48-4 | [1][2] |
| Molecular Formula | C₆H₄BrCl₂N | [1] |
| Molecular Weight | 240.92 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 75-78 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Alternate Names | (4-bromo-2,3-dichlorophenyl)amine | [2] |
Synthesis Protocols
Multi-step Synthesis of 4-bromo-2-chloroaniline from Aniline[3]
This synthesis is a four-step process:
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Protection: Acetylation of aniline to form acetanilide.
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Bromination: Electrophilic aromatic substitution to add a bromine atom at the para position, yielding 4-bromoacetanilide.
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Chlorination: A second electrophilic aromatic substitution to introduce a chlorine atom at an ortho position, resulting in 4-bromo-2-chloroacetanilide.
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Deprotection: Hydrolysis of the acetamido group to yield the final product, 4-bromo-2-chloroaniline.
Detailed Methodology:
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Step 1: Synthesis of Acetanilide
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Dissolve aniline in a suitable solvent.
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Add acetic anhydride to the solution.
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Allow the reaction to proceed to completion.
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Isolate the acetanilide product, which is then used in the subsequent step.
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Step 2: Synthesis of 4-bromoacetanilide
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Dissolve the acetanilide from the previous step in a suitable solvent.
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Introduce a brominating agent for electrophilic aromatic substitution.
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Control the reaction conditions to favor para-bromination.
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Isolate the 4-bromoacetanilide product.
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-
Step 3: Synthesis of 4-bromo-2-chloroacetanilide
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Subject the 4-bromoacetanilide to a chlorination reaction, another electrophilic aromatic substitution.
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The presence of the bromine at the para position directs the chlorine to an ortho position.
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Isolate the resulting 4-bromo-2-chloroacetanilide.
-
-
Step 4: Synthesis of 4-bromo-2-chloroaniline
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Remove the protecting acetamido group through deacetylation.
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This is typically achieved by heating the 4-bromo-2-chloroacetanilide with hydrochloric acid and ethanol to hydrolyze the amide.
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Neutralize with a base, such as sodium hydroxide, to deprotonate the nitrogen, yielding the final 4-bromo-2-chloroaniline product.
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Caption: Multi-step synthesis workflow for 4-bromo-2-chloroaniline.
Applications
4-Bromo-2,3-dichloroaniline is primarily utilized as a key intermediate in the synthesis of other chemical compounds. Its applications are found in several industries:
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Dyes and Pigments: It serves as a precursor in the manufacturing of high-performance colorants.[1] The halogenated structure contributes to the stability and durability of the resulting dyes.
-
Pharmaceuticals: Halogenated anilines are important building blocks in the synthesis of active pharmaceutical ingredients (APIs). They are used in the development of various therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[4][5]
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Agrochemicals: This compound is also a precursor for the synthesis of pesticides, herbicides, and fungicides.[4][5] The specific halogen arrangement can influence the bioactivity of the final agrochemical product.
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Material Science: The electronic and physical properties imparted by the halogen substituents make it a valuable component in the synthesis of specialized dyes and pigments, contributing to color stability and lightfastness.[4]
Safety and Handling
4-Bromo-2,3-dichloroaniline is a hazardous substance and requires careful handling. The following tables summarize the key safety information.
GHS Hazard Classification:
| Hazard Class | Category | Reference |
| Acute Toxicity, Oral | 4 | [6] |
| Acute Toxicity, Dermal | 4 | [6] |
| Acute Toxicity, Inhalation | 4 | [6] |
| Skin Corrosion/Irritation | 2 | [6] |
| Serious Eye Damage/Eye Irritation | 2 | [6] |
| Specific target organ toxicity (single exposure) | 3 | [7] |
Hazard and Precautionary Statements:
| Type | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | [1] |
| H312 | Harmful in contact with skin. | [6] | |
| H315 | Causes skin irritation. | [6] | |
| H319 | Causes serious eye irritation. | [6] | |
| H332 | Harmful if inhaled. | [6] | |
| H335 | May cause respiratory irritation. | [6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [6] |
Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It is also noted to be moisture-sensitive.[7]
Biological Activity
Information on the specific biological activity or signaling pathways of 4-Bromo-2,3-dichloroaniline is not extensively detailed in publicly available literature. However, halogenated aromatic compounds, in general, are recognized as important intermediates for the synthesis of various bioactive substances.[8] The biological effects of any final compound derived from this intermediate would be highly dependent on the subsequent modifications and the overall molecular structure.
Conclusion
4-Bromo-2,3-dichloroaniline is a significant chemical intermediate with a well-defined set of properties and applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its synthesis, while not detailed for the specific isomer, can be inferred from established methods for related compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its specific biological activities could unveil new applications in drug discovery and development.
References
- 1. 4-Bromo-2,3-dichloroaniline SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. 4-bromo-2,3-dichloroaniline (56978-48-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]





